1'-(2-Hydroxy-3-methylbutyl)spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one
Description
1’-(2-Hydroxy-3-methylbutyl)spiro[3,4-dihydronaphthalene-2,4’-piperidine]-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dihydronaphthalene moiety and a piperidine ring, with a hydroxy-methylbutyl substituent. Such structures are often of interest due to their potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
1'-(2-hydroxy-3-methylbutyl)spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-14(2)17(21)13-20-11-9-19(10-12-20)8-7-15-5-3-4-6-16(15)18(19)22/h3-6,14,17,21H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWPKTNKPBINCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCC2(CCC3=CC=CC=C3C2=O)CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(2-Hydroxy-3-methylbutyl)spiro[3,4-dihydronaphthalene-2,4’-piperidine]-1-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the dihydronaphthalene core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The hydroxy-methylbutyl group is then introduced via a substitution reaction. Industrial production methods would likely involve optimizing these steps for higher yields and purity, possibly using catalytic processes and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1’-(2-Hydroxy-3-methylbutyl)spiro[3,4-dihydronaphthalene-2,4’-piperidine]-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the compound can be reduced back to a hydroxy group using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents, such as converting it to a halide using SOCl2 (Thionyl chloride).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield a ketone or aldehyde, while reduction would revert it to the alcohol form.
Scientific Research Applications
1’-(2-Hydroxy-3-methylbutyl)spiro[3,4-dihydronaphthalene-2,4’-piperidine]-1-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties, pending further research.
Industry: It can be used in the synthesis of advanced materials, including polymers and smart materials that respond to environmental stimuli.
Mechanism of Action
The mechanism of action of 1’-(2-Hydroxy-3-methylbutyl)spiro[3,4-dihydronaphthalene-2,4’-piperidine]-1-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, potentially inhibiting or activating biological pathways. The hydroxy-methylbutyl group may enhance its solubility and bioavailability, facilitating its transport and activity within biological systems.
Comparison with Similar Compounds
Similar compounds to 1’-(2-Hydroxy-3-methylbutyl)spiro[3,4-dihydronaphthalene-2,4’-piperidine]-1-one include other spirocyclic compounds such as spirooxindoles and spirochromenes. These compounds share the spiro linkage but differ in their core structures and substituents. The uniqueness of 1’-(2-Hydroxy-3-methylbutyl)spiro[3,4-dihydronaphthalene-2,4’-piperidine]-1-one lies in its specific combination of a dihydronaphthalene core with a piperidine ring and a hydroxy-methylbutyl group, which may confer distinct biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
